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Compound of Interest

Compound Name: Fumaryl chloride

Cat. No.: B107422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for fumaryl
chloride (CAS No. 627-63-4), a key bifunctional reagent in organic synthesis. The document

details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), offering a valuable resource for compound verification and reaction

monitoring. Detailed experimental protocols and a generalized workflow for spectroscopic

analysis are also presented to aid in practical application.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for fumaryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data[1]

Chemical Shift (ppm) Multiplicity Assignment

~7.0-7.2 Singlet Olefinic CH

¹³C NMR Data[2]
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Chemical Shift (ppm) Assignment

~138 Olefinic CH

~165 Carbonyl (C=O)

Note: Precise chemical shifts can vary slightly depending on the solvent and instrument

frequency.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of fumaryl chloride is characterized by strong absorptions

corresponding to the carbonyl and carbon-carbon double bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~1770-1800 Strong C=O stretch

~1640 Medium C=C stretch

~970 Strong trans C-H bend

~700-800 Strong C-Cl stretch

Data is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of fumaryl chloride exhibits a distinct

fragmentation pattern.
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m/z Relative Intensity Assignment

152 Moderate [M]⁺ (Molecular ion with ³⁵Cl₂)

154 Moderate
[M+2]⁺ (Molecular ion with one

³⁵Cl and one ³⁷Cl)

156 Low
[M+4]⁺ (Molecular ion with

³⁷Cl₂)

117 High [M-Cl]⁺

89 High [M-Cl-CO]⁺ or [C₃H₂ClO]⁺

53 Moderate [C₄H₂]⁺

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

characteristic isotopic patterns for chlorine-containing fragments.[4]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for fumaryl
chloride, a corrosive and moisture-sensitive liquid.[5][6] All procedures should be performed in

a well-ventilated fume hood with appropriate personal protective equipment.

NMR Spectroscopy
Sample Preparation:

In a nitrogen-purged glovebox or under an inert atmosphere, carefully transfer

approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆) into

a clean, dry 5 mm NMR tube.

Using a microliter syringe, add 1-2 drops of fumaryl chloride to the solvent in the NMR

tube.

Cap the NMR tube securely and gently invert several times to ensure a homogeneous

solution.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Fumaryl-chloride
https://www.benchchem.com/product/b107422?utm_src=pdf-body
https://www.benchchem.com/product/b107422?utm_src=pdf-body
https://www.benchchem.com/product/b107422
https://nj.gov/health/eoh/rtkweb/documents/fs/0951.pdf
https://www.benchchem.com/product/b107422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency

(e.g., 400 MHz for ¹H).

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the

lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean and dry.

In a fume hood, carefully place a single drop of fumaryl chloride directly onto the center

of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Acquire a background spectrum of the clean, empty ATR crystal before running the

sample.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) immediately

after the measurement.

Mass Spectrometry
Sample Preparation (for GC-MS):

Prepare a dilute solution of fumaryl chloride in a volatile organic solvent (e.g.,

dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
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Transfer the solution to a 2 mL autosampler vial and cap securely.

Data Acquisition (Electron Ionization - EI):

Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The fumaryl chloride will be separated from the solvent on the GC column and then

introduced into the mass spectrometer.

Acquire the mass spectrum in EI mode, typically at 70 eV.

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z

30-200).

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like fumaryl chloride.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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